3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 3-methyl-1H-pyrazole. One common method is the condensation reaction, where the aldehyde group of 3-chlorobenzaldehyde reacts with the pyrazole ring under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the pyrazole ring.
2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the chlorine atom on the benzaldehyde ring.
Uniqueness
3-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-2-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-5-6-14(13-8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3 |
InChI Key |
YPGGAMZYDYTYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC=C2Cl)C=O |
Origin of Product |
United States |
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